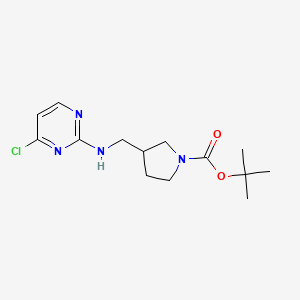![molecular formula C20H26N2 B15062160 (2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its aziridine ring, which is a three-membered nitrogen-containing ring. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. The process involves the formation of a metastable dicationic intermediate, which undergoes aziridination with primary amines . This synthetic route is advantageous as it expands the scope of accessible N-alkyl aziridine products.
Analyse Des Réactions Chimiques
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] undergoes various chemical reactions, primarily due to the reactivity of the aziridine ring. The compound can participate in nucleophilic ring-opening reactions, which are facilitated by the presence of electron-withdrawing groups . Common reagents used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Applications De Recherche Scientifique
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various nitrogen-containing biologically active molecules . In biology and medicine, aziridine derivatives are explored for their potential antibacterial, antifungal, and anticancer properties . The compound’s unique structure and reactivity make it valuable for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] involves the activation of the aziridine ring by electron-withdrawing groups or acids, leading to the formation of aziridinium ions . These ions are highly reactive and can interact with various nucleophiles, resulting in ring-opening reactions that produce a range of biologically active compounds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] include other aziridine derivatives such as aziridine-2-carboxylates, aziridine-2-lactones, and aziridine-2-phosphonates These compounds share the aziridine ring structure but differ in their substituents and reactivity
Propriétés
Formule moléculaire |
C20H26N2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(1S,3aS,5aS,9bR)-3-benzylspiro[3a,4,5,5a,6,7,8,9b-octahydro-2H-benzo[e]indole-1,2'-aziridine] |
InChI |
InChI=1S/C20H26N2/c1-2-6-15(7-3-1)12-22-14-20(13-21-20)19-17-9-5-4-8-16(17)10-11-18(19)22/h1-3,6-7,9,16,18-19,21H,4-5,8,10-14H2/t16-,18-,19+,20-/m0/s1 |
Clé InChI |
BTKOGNXSWBDNDI-FFGOWVMKSA-N |
SMILES isomérique |
C1CC=C2[C@@H](C1)CC[C@H]3[C@@H]2[C@]4(CN4)CN3CC5=CC=CC=C5 |
SMILES canonique |
C1CC=C2C(C1)CCC3C2C4(CN4)CN3CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


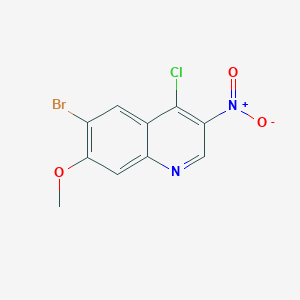
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)

![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
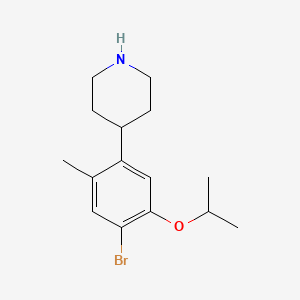
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
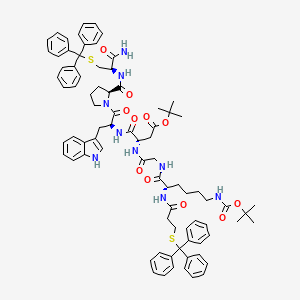
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
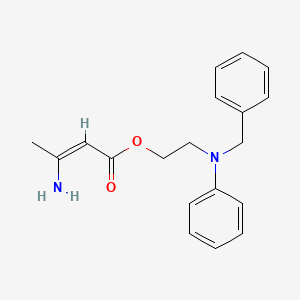
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
